Product packaging for 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine(Cat. No.:CAS No. 1190310-81-6)

3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B6321721
CAS No.: 1190310-81-6
M. Wt: 215.02 g/mol
InChI Key: SXBUMHAQGOZTBK-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190310-81-6) is a high-value bromo-fluoro substituted pyrrolopyridine isomer serving as a key synthetic building block in medicinal chemistry and anticancer drug discovery research. This compound is of significant interest for designing novel molecular entities, particularly as a core scaffold in the development of tubulin polymerization inhibitors that target the colchicine-binding site . The rigid pyrrolo[2,3-c]pyridine structure is a privileged scaffold in drug discovery, used to create configuration-constrained analogs of bioactive molecules, which can enhance potency and overcome stability issues associated with flexible compounds like combretastatin A-4 (CA-4) . Researchers utilize this bromo- and fluoro-functionalized intermediate in cross-coupling reactions, such as Suzuki reactions, to introduce diverse aryl groups for structure-activity relationship (SAR) studies . Its application is central to generating derivatives that exhibit moderate to excellent in vitro antiproliferative activities against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . The molecular formula is C7H4BrFN2, with a molecular weight of 215.02 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2 B6321721 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190310-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-11-6-3-10-2-5(9)7(4)6/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBUMHAQGOZTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 4 Fluoro 1h Pyrrolo 2,3 C Pyridine and Its Scaffold

Construction of the Pyrrolo[2,3-c]pyridine Ring System

The formation of the pyrrolo[2,3-c]pyridine core, also known as 6-azaindole (B1212597), is the critical first phase. Chemists have developed a range of methods, from traditional cyclization reactions to more contemporary, efficiency-focused approaches.

Classic strategies for assembling the pyrrolo[2,3-c]pyridine ring often involve the cyclization of suitably functionalized pyridine (B92270) or pyrrole (B145914) precursors. One established method involves the reductive cyclization of a nitropyridine derivative. For instance, the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine is achieved by the reductive cyclization of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine using iron powder in acetic acid. chemicalbook.com This reaction proceeds by reduction of the nitro group to an amine, which then undergoes intramolecular cyclization and elimination to form the pyrrole ring fused to the pyridine core. chemicalbook.com

Another classical approach is the acid-promoted intramolecular cyclization. This has been demonstrated in the synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones from 2-pyrrolecarboxylic acid amidoacetals. nih.gov Similarly, acid-promoted cyclization of 4-formylmethylisoquinolin-3-amines has been used to access the related pyrrolo[2,3-c]isoquinoline system. nih.gov Free-radical cyclization presents another avenue, where o-bromophenyl-substituted pyrrolylpyridinium salts can be cyclized using systems like (TMS)3SiH/AIBN to yield polycyclic structures containing the pyrrolopyridine motif. beilstein-journals.org

Aza-Diels-Alder reactions also provide a route to related fused systems. The reaction of (E)-2-arylideneaminopyrroles with a benzyne (B1209423) precursor, promoted by cesium fluoride (B91410) and manganese dioxide, yields pyrrolo[2,3-c]isoquinolines, demonstrating a cycloaddition strategy for ring construction. nih.govresearchgate.net

Table 1: Summary of Classic Cyclization Approaches for Pyrrolo[2,3-c]pyridine and Related Scaffolds
Starting MaterialKey Reagents/ConditionsProduct TypeReference
2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamineIron powder, acetic acid, reflux4-bromo-1H-pyrrolo[2,3-c]pyridine chemicalbook.com
2-pyrrolecarboxylic acid amidoacetalsAcid-promoted intramolecular cyclizationpyrrolo[2,3-c]pyridine-7-ones nih.gov
o-bromophenyl-substituted pyrrolylpyridinium salts(TMS)3SiH/AIBNpyrido[2,1-a]pyrrolo[3,4-c]isoquinolines beilstein-journals.org
(E)-2-arylideneaminopyrroles and benzyne precursorCsF, MnO2, ACN, 70 °Cpyrrolo[2,3-c]isoquinolines nih.gov
4-aroyl pyrrolesVilsmeier-Haack reaction, then condensation with glycine (B1666218) methyl esterpyrrolo[2,3-c]pyridines unina.it

Modern synthetic chemistry emphasizes efficiency, often through multicomponent reactions (MCRs) and domino (or cascade) sequences, which combine multiple bond-forming steps into a single operation. rsc.orgnih.govopenalex.org These strategies reduce waste, save time, and can rapidly generate molecular complexity from simple starting materials. nih.govfrontiersin.org

For the synthesis of related pyrrole-fused heterocycles, domino multicomponent strategies have proven effective. For example, pyrene/aryl fused pyrrolo[2,3-b]quinolinone and pyrrolizino[3,2-b]quinolinone hybrid heterocycles have been assembled via a domino MCR involving a 1,3-dipolar cycloaddition followed by a double annulation cascade. nih.gov This approach generates multiple stereocenters and C-C/C-N bonds in a single, often solvent-free, operation. nih.gov Another example is the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. beilstein-journals.org

While a specific MCR for 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine is not prominently documented, the principles are applicable. A hypothetical MCR could involve the reaction of a substituted aminopyridine, an aldehyde, and an alkyne to construct the fused pyrrole ring in one pot. The development of such reactions is a key area of interest for the efficient synthesis of compound libraries for drug discovery. nih.gov

Table 2: Examples of Modern Domino and Multicomponent Reactions for Related Heterocyclic Cores
Reaction TypeKey ReactantsCatalyst/ConditionsProduct ScaffoldReference
Domino Multicomponent ReactionN-methylgylcine/l-proline, isatin, Baylis–Hillman adductsSolid state melt reaction (SSMR), solvent and catalyst-freepyrrolo[2,3-b]quinolinone nih.gov
Domino C–N coupling/hydroaminationAlkynylated uracils, anilinesPd(OAc)2, DPEphos, K3PO4, DMA, 100 °Cpyrrolo[3,2-d]pyrimidine beilstein-journals.org
Domino Michael/intramolecular nucleophilic substitutionVinyl selenones, 1H-pyrrole-2-carboxamidesPotassium hydroxide, dichloromethanedihydropyrrolo[1,2-a]pyrazin-1(2H)ones researchgate.net
Domino oxidative dehydrogenation/cyclization/aromatization2-aryl-pyrrolidines, alkynes[RuCl2(p-cymene)]2, CuCl, Cu(OAc)2·H2O, TEMPO, O2pyrrolo[2,1-a]isoquinolines nih.gov

The synthesis of the pyrrolo[2,3-c]pyridine scaffold is critically dependent on the availability of appropriately substituted precursors, typically functionalized pyridines or pyrroles. A common strategy begins with a simple pyridine derivative, which is then elaborated through a series of reactions to install the necessary functional groups for the final cyclization step.

For example, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine starts with commercially available 2-bromo-5-methylpyridine. nih.gov This precursor undergoes oxidation to the N-oxide, followed by nitration at the C-4 position. The methyl group is then transformed into a vinylamino group, which serves as the pyrrole ring precursor. The final step is a reductive cyclization using iron powder in acetic acid to form the fused pyrrole ring. nih.gov This multi-step derivatization highlights the importance of controlling regiochemistry in the functionalization of the initial pyridine ring.

Similarly, the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine relies on the precursor 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine, which is itself prepared from a suitably substituted pyridine. chemicalbook.com Cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are also extensively used to derivatize precursors, for instance, by adding aryl or amino groups to a halogenated pyridine or pyrrole core before cyclization. nih.govmdpi.comnih.gov

Table 3: Key Precursor Derivatization Strategies
Initial PrecursorKey Transformation StepsFinal Precursor for CyclizationReference
2-bromo-5-methylpyridine1. N-oxidation (m-CPBA) 2. Nitration (fuming HNO3/H2SO4) 3. Reaction with DMF-DMA(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide nih.gov
4-chloro-7H-pyrrolo[2,3-d]pyrimidineAmination, Iodination, Suzuki Coupling, Buchwald-Hartwig AminationVarious substituted pyrrolo[2,3-d]pyrimidines mdpi.comnih.gov
3-Bromo-5-nitro-4-pyridinyl derivativeFormation of an enamine side chain2-(3-Bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine chemicalbook.com

Introduction of Halogen Substituents (Bromine and Fluorine) into the Pyrrolo[2,3-c]pyridine System

Once the core scaffold is assembled, the next challenge is the precise installation of the bromine and fluorine atoms at the C-3 and C-4 positions, respectively. This can be achieved either by incorporating the halogens into the precursors before cyclization or by direct halogenation of the pre-formed pyrrolo[2,3-c]pyridine ring.

Achieving the specific 3-bromo-4-fluoro substitution pattern requires highly regioselective reactions. The pyrrole ring of the azaindole system is generally more electron-rich than the pyridine ring and is thus more susceptible to electrophilic substitution. Bromination typically occurs preferentially on the pyrrole ring, often at the C-3 position. nih.gov Reagents like N-Bromosuccinimide (NBS) are commonly used for this purpose.

The introduction of fluorine, particularly at an electron-rich pyridine C-4 position adjacent to a ring-junction nitrogen, is more challenging via electrophilic fluorination. A more viable strategy involves nucleophilic aromatic substitution (SNAr). One approach is to start with a precursor that already contains a fluorine atom on the pyridine ring, such as 5-fluoro-2-hydroxy-3-nitropyridine (B150303). chemicalbook.com Another powerful modern method involves the direct fluorination of pyridine N-oxides. rsc.org For the target compound, a plausible route could involve the synthesis of a 3-bromo-4-chloropyrrolo[2,3-c]pyridine intermediate, followed by a nucleophilic fluorination reaction (e.g., using KF with a phase-transfer catalyst) to replace the chlorine at C-4 with fluorine. Alternatively, direct fluorination of a 3-bromo-pyrrolo[2,3-c]pyridine N-oxide could potentially yield the desired 4-fluoro product. rsc.org

Table 4: Reagents for Regioselective Halogenation
HalogenPositionReagent/MethodSubstrate TypeReference
BromineC3 (Pyrrole ring)N-Bromosuccinimide (NBS)Pyrrolo[1,2-a]quinoxalines nih.gov
BromineC5 (Pyrrole ring)N-Bromosuccinimide (NBS)Silylated 4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidines researchgate.net
Fluorinemeta-position (Pyridine ring)Selectfluor, then catalytic hydrogenationPyridine N-oxide rsc.org

Halogen exchange reactions provide a versatile method for introducing specific halogens into an aromatic system. This is particularly useful for introducing fluorine, which is often difficult to install directly. A common strategy is to synthesize a bromo- or iodo-substituted pyrrolopyridine and then convert this halogen to another functional group or a different halogen.

Metal-halogen exchange is a powerful tool in this context. znaturforsch.com For example, a 4-bromo or 4-iodopyrrolo[2,3-c]pyridine could be treated with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature to generate a 4-lithiated intermediate. This intermediate can then be quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom. The regioselectivity of the initial halogenation is key to the success of this approach. Milder conditions using organomagnesium reagents can also be employed for more sensitive substrates. znaturforsch.com This method allows for the transformation of more readily available brominated or iodinated compounds into the desired fluorinated analogues.

Table 5: Halogen/Metal Exchange Strategies for Pyridine Functionalization
TransformationReagentsKey IntermediateCommentsReference
Br → Lin-BuLi or t-BuLi, low temp.Lithiated pyridineAllows subsequent reaction with various electrophiles. znaturforsch.com
Br → ZnClLDA, then ZnCl2Organozinc reagentEnables subsequent Negishi cross-coupling reactions. znaturforsch.com
I/Br → MgXiPrMgX (X=Br, Cl)Grignard reagentMilder conditions suitable for sensitive substrates. znaturforsch.com

Functional Group Interconversion and Further Modifications on the this compound Core

The presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the 1H-pyrrolo[2,3-c]pyridine core makes this compound a valuable intermediate for a variety of functional group interconversions and further modifications. These transformations are crucial for the development of new chemical entities with potential therapeutic applications. The reactivity of the bromine atom, in particular, allows for the introduction of diverse substituents through cross-coupling reactions.

One of the most powerful methods for modifying the this compound core is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between the scaffold and various boronic acids or esters, is a widely used strategy. nih.govnih.gov For instance, the coupling of a bromo-azaindole with an aryl or heteroaryl boronic acid can introduce a wide range of substituents at the 3-position. The reaction typically employs a palladium catalyst, such as PdCl2(dppf)·CH2Cl2, and a base, like potassium carbonate, in a suitable solvent system, often a mixture of dioxane and water. nih.gov Microwave irradiation has also been shown to accelerate these coupling reactions. nih.gov

Another important transformation is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a carbon-nitrogen bond between the bromo-substituted scaffold and an amine. This reaction is instrumental in introducing various amino groups, which are prevalent in many biologically active molecules. The choice of palladium catalyst and ligand is critical for the success of this transformation.

The Sonogashira coupling is another valuable tool for modifying the this compound core. This reaction involves the coupling of the bromo-substituted scaffold with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. soton.ac.uk This method allows for the introduction of alkynyl moieties, which can serve as handles for further synthetic manipulations.

Beyond cross-coupling reactions, the bromine atom can potentially undergo other transformations, such as lithiation followed by quenching with an electrophile, although such reactions on this specific scaffold are not widely reported. The fluorine atom at the 4-position is generally more stable and less prone to substitution compared to the bromine atom at the 3-position. However, its presence significantly influences the electronic properties of the molecule and can impact its biological activity and metabolic stability.

Table 1: Potential Functional Group Interconversions on the this compound Core

Reaction TypeReagents and Conditions (General Examples)Potential Product
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acid, Pd catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂), base (e.g., K₂CO₃), solvent (e.g., dioxane/water)3-Aryl/heteroaryl-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Buchwald-Hartwig AminationAmine, Pd catalyst, ligand, base3-Amino-4-fluoro-1H-pyrrolo[2,3-c]pyridine derivative
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, base3-Alkynyl-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Scale-Up Considerations and Process Optimization for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that require careful consideration and process optimization. The synthesis of related azaindole derivatives on a larger scale has highlighted key areas for improvement to ensure safety, efficiency, and cost-effectiveness. google.com

One of the primary considerations is the choice of starting materials and reagents. For the synthesis of the 4-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold, methods that avoid hazardous reagents and extreme reaction conditions are preferred. For instance, while the Balz-Schiemann reaction is a classic method for introducing fluorine, it often involves the use of potentially explosive diazonium salts. alfa-chemistry.com Alternative fluorination strategies are therefore of great interest for large-scale synthesis.

The purification of intermediates and the final product is another critical aspect of process optimization. Chromatographic purification, which is common in laboratory settings, is often not practical or economical for large-scale production. Therefore, developing synthetic routes that yield products with high purity, allowing for isolation through crystallization or simple filtration, is highly desirable.

Reaction conditions, including temperature, pressure, and reaction time, must be carefully controlled and optimized for large-scale reactors. The use of flow chemistry is an emerging approach that can offer better control over reaction parameters and improve safety and efficiency in the production of heterocyclic compounds.

Table 2: Key Considerations for Scale-Up of this compound Synthesis

ParameterLaboratory ScaleScale-Up Considerations
Reagent Selection Wide variety of reagents, including hazardous ones.Focus on safer, more readily available, and cost-effective reagents.
Purification Often reliant on chromatography.Development of crystallization-based or extractive workups.
Reaction Control Manual control of temperature and additions.Automated control systems for precise parameter management in large reactors.
Safety Small-scale reactions pose lower risks.Thorough hazard analysis (e.g., thermal stability, off-gassing) is crucial.
Throughput Lower throughput is acceptable.Optimization for high throughput and shorter cycle times.
Environmental Impact Solvent and waste disposal are manageable.Focus on solvent recycling and waste minimization.

Chemical Reactivity and Derivatization of 3 Bromo 4 Fluoro 1h Pyrrolo 2,3 C Pyridine Analogs

Nucleophilic Substitution Reactions on Halogenated Pyrrolo[2,3-c]pyridine Positions

The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para (C2, C4, C6) to the ring nitrogen. In the case of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, the fluorine atom at the C4-position is highly activated towards displacement by nucleophiles. The strong electron-withdrawing effect of the adjacent ring nitrogen significantly lowers the electron density at C4, making it susceptible to attack.

Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed during the reaction. youtube.comyoutube.com Consequently, the C4-fluoro substituent can be readily displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines, to yield 4-substituted-3-bromo-1H-pyrrolo[2,3-c]pyridine derivatives. These reactions are typically carried out by heating the substrate with the nucleophile in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The bromine atom at the C3 position, being meta to the pyridine nitrogen, is significantly less reactive towards traditional SNAr pathways. youtube.com

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

Starting Material Nucleophile Product Conditions
This compound R-OH / Base 3-Bromo-4-alkoxy-1H-pyrrolo[2,3-c]pyridine Heat, Polar Aprotic Solvent
This compound R-SH / Base 3-Bromo-4-(alkylthio)-1H-pyrrolo[2,3-c]pyridine Heat, Polar Aprotic Solvent
This compound R¹R²NH 3-Bromo-4-amino-1H-pyrrolo[2,3-c]pyridine Heat, Polar Aprotic Solvent

This table represents expected reactions based on established principles of halopyridine chemistry; specific examples for this exact substrate are not widely published.

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

The bromine atom at the C3 position of the pyrrolo[2,3-c]pyridine core serves as an excellent handle for various palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling extensive structural diversification.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. The 3-bromo position of the pyrrolo[2,3-c]pyridine scaffold is well-suited for this reaction. Research on related bromo-aza-indole systems has demonstrated that Suzuki coupling proceeds efficiently at such positions. ntnu.nobeilstein-journals.org This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C3-position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with complex heterocyclic substrates. nih.gov

Table 2: Example of Suzuki-Miyaura Coupling

Substrate Coupling Partner Catalyst/Ligand Base Product Yield Ref
3,4,5-tribromo-2,6-dimethylpyridine 2-methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ 3,4-dibromo-5-(2-methoxyphenyl)-2,6-dimethylpyridine 95% beilstein-journals.org
4-chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridine phenylboronic acid Pd₂(dba)₃ K₂CO₃ 4-chloro-2-phenyl-1-SEM-1H-pyrrolo[2,3-b]pyridine N/A ntnu.no

This table includes examples from closely related bromo-pyridine and azaindole systems to illustrate the reaction's applicability.

Sonogashira Coupling Applications

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and a copper(I) salt. organic-chemistry.orgresearchgate.net This reaction is highly effective for the alkynylation of the 3-bromo position of the pyrrolo[2,3-c]pyridine core. The resulting 3-alkynyl derivatives are valuable intermediates that can be further elaborated into more complex structures. Studies on other bromo-fluoro-pyridine nuclei have shown that Sonogashira couplings can be performed with high efficiency and tolerance for various functional groups on the alkyne partner. soton.ac.ukresearchgate.net Copper-free Sonogashira protocols have also been developed to avoid the issue of alkyne homocoupling. nih.gov

Table 3: Example of Sonogashira Coupling Conditions

Substrate Coupling Partner Catalyst System Base / Solvent Product Yield Ref
6-bromo-3-fluoro-2-cyanopyridine 1-ethyl-4-ethynylbenzene Pd(PPh₃)₄, CuI Et₃N / THF 6-((4-ethylphenyl)ethynyl)-3-fluoropicolinonitrile 92% soton.ac.uk

This table provides a specific example on a related bromo-fluoro-pyridine system.

Buchwald-Hartwig Amination Applications

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. chemspider.comorganic-chemistry.org This reaction provides a direct route to synthesize 3-amino-pyrrolo[2,3-c]pyridine derivatives, which are important pharmacophores. The C3-bromo position is a suitable electrophilic partner for this transformation. The reaction typically employs a palladium precatalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a strong, non-nucleophilic base like sodium tert-butoxide. ntnu.nochemspider.com This methodology is applicable to a wide range of primary and secondary amines, including anilines and aliphatic amines.

Table 4: Example of Buchwald-Hartwig Amination

Substrate Amine Catalyst/Ligand Base Product Yield Ref
2-bromo-6-methyl pyridine trans-1,2-diaminocyclohexane Pd₂(dba)₃ / BINAP NaOBut N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine 60% chemspider.com
4-chloro-1H-pyrrolo[2,3-b]pyridine N-benzylmethylamine RuPhos Pd G2 / RuPhos K₂CO₃ N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine 33% ntnu.no

This table includes examples from related halopyridine and azaindole systems to illustrate the reaction's utility.

Chan-Lam Coupling Applications

The Chan-Lam coupling reaction facilitates the formation of a carbon-heteroatom bond, typically between an N-H or O-H bond and a boronic acid, using a copper catalyst. mdpi.com For the 1H-pyrrolo[2,3-c]pyridine scaffold, this reaction is primarily used for the N-arylation of the pyrrole (B145914) ring at the N1 position. The reaction is attractive due to its often mild conditions, which can include running the reaction at room temperature and open to the air. nih.gov This provides a complementary method to the Buchwald-Hartwig amination for forming C-N bonds, specifically at the pyrrole nitrogen rather than at a carbon center. Research on related pyrrolopyridine isomers has demonstrated successful N-arylation using Chan-Lam conditions. nih.govnih.gov

Table 5: Example of Chan-Lam Coupling

Substrate Coupling Partner Catalyst Base / Solvent Product Yield Ref
6-bromo-1H-pyrrolo[3,2-c]pyridine 3,4,5-trimethoxyphenylboronic acid Cu(OAc)₂ K₂CO₃ / Pyridine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine N/A nih.gov

This table provides a specific example on an isomeric pyrrolopyridine system.

Electrophilic Aromatic Substitution on the Pyrrole Ring of 1H-Pyrrolo[2,3-c]pyridine

The pyrrole ring is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution than the electron-deficient pyridine ring. youtube.com In the 1H-pyrrolo[2,3-c]pyridine scaffold, electrophilic attack is predicted to occur preferentially on the pyrrole moiety. The typical sites for electrophilic substitution on a pyrrole ring are the C2 and C3 positions.

In this compound, the C3 position is already substituted with a bromine atom. Therefore, electrophilic substitution reactions such as halogenation (e.g., with N-bromosuccinimide, NBS), nitration, or acylation are expected to occur at the C2 position. The reaction conditions must be chosen carefully to avoid reaction at the more basic pyridine nitrogen, which can lead to deactivation of the entire ring system towards electrophiles. youtube.com While direct electrophilic substitution on the pyridine ring is difficult and requires harsh conditions, the activated pyrrole ring offers a site for regioselective functionalization. youtube.com

Oxidation and Reduction Pathways of the Pyrrolo[2,3-c]pyridine System

Oxidation: The pyrrolopyridine ring system, being electron-rich, is susceptible to oxidation. Oxidation reactions can potentially target either the pyrrole or the pyridine ring, depending on the oxidant and the substitution pattern. For instance, in the synthesis of related pyrrolo[3,2-c]pyridine derivatives, the pyridine nitrogen can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). nih.gov This N-oxide can then be a handle for further functionalization. It is plausible that the pyridine nitrogen in This compound could undergo a similar transformation.

Reduction: The reduction of the pyrrolopyridine core is also a potential transformation. Catalytic hydrogenation is a common method for the reduction of heterocyclic systems. Depending on the catalyst and reaction conditions, either the pyridine or the pyrrole ring could be selectively or fully hydrogenated. In some synthetic sequences involving pyrrolopyridines, reduction of a nitro group on the pyridine ring to an amine has been achieved using iron powder in acetic acid, a reaction that leaves the heterocyclic core intact. nih.gov This suggests that functional groups on the pyrrolopyridine ring can be selectively reduced without affecting the core structure under specific conditions.

Regioselectivity and Stereoselectivity in Derivatization Reactions of this compound

There is a lack of specific studies on the regioselectivity and stereoselectivity of derivatization reactions for This compound . However, research on other substituted pyrrolopyridines highlights the importance of the substitution pattern in directing incoming reagents.

Regioselectivity: The regioselectivity of reactions on the pyrrolopyridine scaffold is influenced by the electronic effects of the existing substituents and the inherent reactivity of the different positions on the bicyclic system.

For the pyrrole ring, electrophilic substitution is generally favored at the C3 position (β-position to the pyrrole nitrogen) if the C2 position (α-position) is occupied. In the case of This compound , the C3 position is already substituted with a bromine atom. The bromine and fluorine atoms are electron-withdrawing, which would deactivate the ring towards electrophilic substitution.

Metal-halogen exchange and subsequent cross-coupling reactions are common for bromo-substituted heterocycles. The bromine at the C3 position could potentially undergo Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, studies on 2-iodo-4-chloropyrrolopyridine have shown that chemoselective Suzuki-Miyaura cross-coupling can occur at the more reactive C2-iodo position, followed by amination at the C4-chloro position. nih.gov This indicates that the relative reactivity of different halogenated positions can be exploited for regioselective derivatization.

The fluorine atom at the C4 position on the pyridine ring is generally less reactive in nucleophilic aromatic substitution compared to chlorine or bromine under typical conditions but can be activated by strongly electron-withdrawing groups or by using strong nucleophiles under forcing conditions.

Stereoselectivity: Information regarding stereoselective derivatization reactions on This compound is not available. Stereoselectivity would become a critical factor in reactions that introduce new chiral centers, for example, during the reduction of a ketone derivative or in certain cycloaddition reactions. Without specific examples in the literature for this compound, any discussion on stereoselectivity would be purely speculative.

Advanced Structural Elucidation and Spectroscopic Analysis of 3 Bromo 4 Fluoro 1h Pyrrolo 2,3 C Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of pyrrolo[2,3-c]pyridine derivatives. Analysis of 1H and 13C NMR spectra allows for the precise assignment of all proton and carbon atoms within the molecule, facilitated by chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities.

For the 1H-pyrrolo[2,3-c]pyridine core, the proton on the pyrrole (B145914) nitrogen (N-H) typically appears as a broad singlet in the downfield region of the spectrum, often above δ 10.0 ppm, due to its acidic nature. The protons on the pyridine (B92270) and pyrrole rings resonate in the aromatic region (approximately δ 6.5-9.0 ppm). The exact chemical shifts are highly sensitive to the nature and position of substituents. In the case of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, the fluorine atom at the C4 position and the bromine atom at the C3 position would significantly influence the electronic environment and thus the chemical shifts of the neighboring protons through their inductive and mesomeric effects.

In derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold, protons on the pyridine ring, such as H2 and H7, can exhibit characteristic chemical shifts. For instance, in 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, the H7 proton often appears as a singlet around δ 9.10 ppm, while the pyrrole protons (H2 and H3) show doublets around δ 7.3-7.4 ppm and δ 6.8 ppm, respectively, with a small coupling constant (J ≈ 3.2 Hz). nih.gov

The 13C NMR spectra provide complementary information. The carbon atoms of the heterocyclic core typically resonate between δ 100 and δ 160 ppm. The carbon atom attached to the electronegative fluorine (C4) would show a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature. Similarly, the carbon atom bonded to bromine (C3) would have its chemical shift influenced, though C-Br couplings are not typically resolved. Data from substituted 1H-pyrrolo[2,3-b]pyridines show carbon signals across a broad range, with quaternary carbons appearing at lower fields. nih.gov

A representative table of expected 1H NMR chemical shifts for a substituted pyrrolo[2,3-c]pyridine derivative is shown below, based on data from analogous structures.

Interactive Table 1: Representative 1H NMR Spectroscopic Data for Substituted Pyrrolopyridine Derivatives

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-1 (N-H) > 10.0 br s - Exchangeable with D₂O
H-2 7.3 - 7.5 d ~3.0 Pyrrole ring proton
H-5 7.0 - 8.0 m - Pyridine ring proton
H-6 7.0 - 8.0 m - Pyridine ring proton

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). docbrown.info This results in two peaks of almost equal intensity separated by two mass units (m/z): the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). docbrown.info The presence of this doublet is a clear indicator of a single bromine atom in the molecule.

For this compound (C₇H₄BrFN₂), the expected HRMS data would confirm the calculated exact mass. The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would provide further structural information. Common fragmentation pathways for aromatic heterocyclic compounds involve the loss of small, stable molecules or radicals. For the title compound, initial fragmentation could involve the loss of the bromine atom (Br•) or hydrogen bromide (HBr). Subsequent fragmentation might include the cleavage of the pyrrole or pyridine ring, leading to smaller charged fragments. Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the substitution pattern. For example, HRMS data for various substituted 1H-pyrrolo[3,2-c]pyridines have been used to confirm their calculated molecular formulas to within a few parts per million. nih.govbeilstein-journals.org

Interactive Table 2: Expected Mass Spectrometric Data for this compound

Ion Formula Expected m/z (⁷⁹Br) Expected m/z (⁸¹Br) Notes
[M]⁺ C₇H₄BrFN₂ 213.9596 215.9575 Molecular ion with characteristic 1:1 isotopic pattern.
[M-Br]⁺ C₇H₄FN₂ 135.0359 - Loss of bromine radical.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and characterize the electronic properties of the pyrrolo[2,3-c]pyridine system.

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, the IR spectrum would display several characteristic absorption bands. A prominent band, typically broad, would be observed in the range of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The region from 1400-1650 cm⁻¹ is the fingerprint region for aromatic systems, containing C=C and C=N stretching vibrations of the fused rings. The C-F bond stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ region, while the C-Br stretch is found at lower wavenumbers, usually between 500-650 cm⁻¹. IR spectra of related pyrrolopyridine derivatives confirm absorptions for N-H and aromatic C=C/C=N bonds in these expected regions. beilstein-journals.org

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. Aromatic heterocyclic compounds like pyrrolo[2,3-c]pyridines are expected to show strong absorption bands in the UV region, typically between 200-400 nm. These absorptions correspond to π→π* transitions. The position and intensity of these bands are influenced by the specific substitution pattern on the heterocyclic core. The presence of auxochromes like the fluorine atom and the pyrrole nitrogen can cause shifts in the absorption maxima (λ_max).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of a this compound derivative would yield a wealth of structural data.

Although a crystal structure for the exact title compound is not publicly available, data from related heterocyclic systems, such as 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine, can provide insight. researchgate.net For this molecule, X-ray analysis revealed a planar conformation and packing dominated by π-π stacking interactions, with an interplanar spacing of 3.400 Å. researchgate.net

For a pyrrolo[2,3-c]pyridine derivative, one would expect the fused pyrrole and pyridine rings to be nearly coplanar. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the pyrrole N-H group as a donor and the pyridine nitrogen atom of an adjacent molecule as an acceptor, forming chains or dimers. Halogen bonding involving the bromine atom might also play a role in the crystal packing. The precise bond lengths and angles would confirm the effects of the electron-withdrawing fluorine and bromine substituents on the geometry of the aromatic system.

Interactive Table 3: Representative Crystallographic Data Parameters from a Related Pyrrolopyridazine Derivative

Parameter Description Example Value Reference
Crystal System The crystal system to which the compound belongs. Monoclinic researchgate.net
Space Group The symmetry group of the crystal. P2₁/c researchgate.net
a, b, c (Å) Unit cell dimensions. a = 3.8568, b = 11.0690, c = 26.4243 researchgate.net
β (°) Unit cell angle. 92.777 researchgate.net
Z Number of molecules per unit cell. 4 researchgate.net

Chiroptical Properties of Enantiomerically Pure Pyrrolo[2,3-c]pyridine Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is essential for studying the stereochemical properties of chiral molecules. If a chiral center is introduced into a derivative of this compound, for instance by substitution at the pyrrole nitrogen or another position with a chiral moiety, the resulting enantiomers will interact differently with circularly polarized light.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the absolute configuration and conformation of the molecule. The pyrrolo[2,3-c]pyridine core acts as a chromophore, and its electronic transitions will give rise to CD signals, known as Cotton effects, if perturbed by a chiral environment. The sign and magnitude of these Cotton effects can be used to assign the absolute configuration of the stereocenters, often by comparison with theoretical calculations or empirical rules.

Advanced techniques such as photoelectron circular dichroism (PECD) can also provide detailed information on molecular chirality, even in the gas phase. aps.org Studies on other chiral molecules show that chiroptical methods can reveal subtle stereochemical details that are not accessible through other spectroscopic techniques. aps.org For enantiomerically pure pyrrolo[2,3-c]pyridine derivatives, CD spectroscopy would be invaluable for confirming enantiomeric purity and studying conformational preferences in solution.

Computational and Theoretical Studies on 3 Bromo 4 Fluoro 1h Pyrrolo 2,3 C Pyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for exploring the electronic properties of a molecule. These methods are used to calculate the electron distribution, molecular orbital energies, and other electronic descriptors that govern a molecule's structure and reactivity.

For the pyrrolopyridine class of compounds, also known as azaindoles, DFT studies help in understanding their fundamental chemical nature. For instance, calculations on related azaindole structures have been used to determine the topology of the bonding scheme and investigate intermolecular interactions. Such studies analyze bond critical points, electron densities, and Laplacian values to establish the covalent nature of bonds within the scaffold.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that indicates the kinetic stability of a compound; a larger gap suggests higher stability. Furthermore, the shape and location of these frontier orbitals are essential for predicting sites of electrophilic and nucleophilic attack, thereby guiding the design of synthetic reactions. DFT has also been employed to investigate the thermodynamics and kinetics of reactions involving azaindole catalysts, providing insights into reaction mechanisms and energy barriers. researchgate.net

Table 1: Representative Data from Quantum Chemical Calculations on Azaindole Scaffolds

Parameter Description Typical Insights
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface. Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.
Bond Critical Point (BCP) Analysis Analysis of points of minimum electron density between two bonded atoms. Characterizes the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on electron density (ρ) and its Laplacian (∇²ρ).

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer, hyperconjugation, and bonding interactions. | Quantifies the stability arising from electron delocalization and describes the charge distribution on individual atoms. |

Conformational Analysis and Molecular Dynamics Simulations of Pyrrolo[2,3-c]pyridine Scaffolds

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. While quantum calculations provide a static picture, MD simulations reveal how a molecule like 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine and its derivatives behave in a dynamic environment, such as in solution or when bound to a protein.

Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): This metric is calculated for the backbone atoms of the protein and the heavy atoms of the ligand to assess structural stability. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound.

Root-Mean-Square Fluctuation (RMSF): This measures the fluctuation of individual residues or atoms, highlighting flexible regions of the protein and ligand.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of the ligand to its target protein. tandfonline.comsci-hub.se This provides a quantitative measure of binding affinity that can be used to rank different potential inhibitors.

For this compound derivatives, MD simulations would be crucial for evaluating their potential as therapeutic agents by confirming the stability of their binding modes predicted by docking and providing a deeper understanding of the thermodynamics of the protein-ligand interaction. nih.gov

Molecular Docking and Protein-Ligand Interaction Modeling for Pyrrolo[2,3-c]pyridine Derivatives

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is central to structure-based drug design and has been widely applied to derivatives of the pyrrolopyridine scaffold to rationalize their biological activity.

Studies on the 1H-pyrrolo[3,2-c]pyridine scaffold (an isomer of the target compound) have successfully used molecular docking to understand how these molecules act as inhibitors. nih.gov In one such study, derivatives were designed as colchicine-binding site inhibitors for tubulin. nih.gov The docking analysis revealed that the 1H-pyrrolo[3,2-c]pyridine core could effectively occupy the active site, mimicking the interactions of the natural ligand. nih.gov

The modeling suggested that a lead compound from the series formed critical hydrogen bonds with key amino acid residues, such as Thrα179 and Asnβ349, within the tubulin binding site. nih.gov The analysis also showed significant overlap with the original co-crystal ligand, validating the docking method's accuracy. nih.gov Such studies are vital as they provide a structural hypothesis for the observed biological activity and guide further chemical modifications to enhance potency and selectivity. nih.gov

For a novel compound like this compound, molecular docking would be the first step in identifying potential protein targets and predicting its binding mode. The bromine and fluorine substituents would be expected to participate in specific halogen bonds or other electrostatic interactions, which could be explored through docking to design more potent and selective inhibitors.

Data derived from molecular modeling studies of compound 10t. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry for Pyrrolo[2,3-c]pyridine Synthesis

Computational chemistry provides powerful tools for elucidating the mechanisms of complex organic reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and reaction pathways, which is essential for optimizing reaction conditions and developing new synthetic methods.

The synthesis of azaindoles, including the pyrrolo[2,3-c]pyridine scaffold, often involves multi-step processes or metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net Computational studies can be employed to understand these intricate mechanisms. For example, DFT calculations can model the entire reaction coordinate for a proposed synthesis, calculating the activation energies for each step. This allows researchers to identify the rate-determining step and understand the role of catalysts, solvents, and substituents.

Plausible mechanisms for the formation of related pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives have been proposed based on cyclo-condensation reactions. These mechanisms often involve initial nucleophilic addition followed by intramolecular cyclization and subsequent aromatization. Computational modeling of these steps can confirm the feasibility of the proposed pathway over alternative routes.

For the synthesis of this compound, computational studies could be used to:

Investigate the regioselectivity of bromination and other functionalization reactions on the 4-fluoro-1H-pyrrolo[2,3-c]pyridine precursor.

Model palladium-catalyzed cross-coupling reactions, which are commonly used in the synthesis of complex azaindoles, to understand ligand effects and catalyst efficiency. nih.gov

Compare different synthetic strategies, such as building the pyrrole (B145914) ring onto a pre-functionalized pyridine (B92270) or functionalizing a pre-formed pyrrolopyridine core, to determine the most energetically favorable and efficient route. rsc.org

By providing a detailed, atomistic understanding of the reaction pathway, computational chemistry serves as a predictive tool that can significantly accelerate the development of robust and efficient syntheses for novel heterocyclic compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrrolo 2,3 C Pyridine Analogs

Impact of Halogenation (Bromine and Fluorine) on Biological Activity and Chemical Reactivity of Pyrrolo[2,3-c]pyridines

Halogens, particularly bromine and fluorine, are instrumental in medicinal chemistry for modulating a compound's physicochemical properties and biological activity. In the context of the pyrrolo[2,3-c]pyridine scaffold, the introduction of a bromine atom at the C3-position and a fluorine atom at the C4-position, as in 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, has profound implications.

Biological Activity: The presence of halogens can significantly alter the electronic and steric profile of a molecule, thereby influencing its interaction with biological targets.

Fluorine: The small size and high electronegativity of fluorine can enhance binding affinity to target proteins by forming favorable hydrogen bonds or dipole-dipole interactions. It is often used to block metabolic oxidation at that position, thereby improving metabolic stability and oral bioavailability. In a series of 4-(3-methylanilino)-substituted 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one derivatives, a 7-fluoro substitution was found to have a significant positive effect on spleen tyrosine kinase (SYK) inhibitory activity. nih.gov

Bromine: The larger bromine atom can serve as a valuable handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Stille couplings, enabling the synthesis of diverse analog libraries for SAR exploration. nih.govresearchgate.net While halogens can sometimes decrease antiproliferative activity in certain pyridine (B92270) derivatives, their ability to form halogen bonds—a specific type of non-covalent interaction—can also enhance binding to a protein's active site. nih.gov

Effects of Substituent Variations at Key Positions (N1, C3, C4, C5, C6) on Biological Function of Pyrrolo[2,3-c]pyridines

Systematic modification of substituents around the pyrrolo[2,3-c]pyridine core is a cornerstone of lead optimization. Each position offers a unique vector for tuning the compound's properties.

N1 Position: The pyrrole (B145914) nitrogen (N1) is often a key interaction point with the hinge region of kinases. Substitution at this position can significantly impact binding affinity. In studies on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors, attaching a 3,4,5-trimethoxyphenyl group to the N1 position was a critical feature for potent anticancer activity. nih.gov

C3 Position: As a key exit vector, modifications at C3 can influence selectivity and potency. In related pyrrolopyridine scaffolds, this position is often explored with various small to bulky groups to probe the shape of the target's binding pocket.

C4 and C6 Positions: These positions on the pyridine ring are crucial for modulating potency and pharmacokinetic properties. In a series of pyrrolo[3,2-c]pyridine derivatives developed as FMS kinase inhibitors, substitutions on the aryl ring attached to the C4-amido group were explored. nih.gov A 3-trifluoromethylphenyl group at this position (Compound 1e) showed high potency, whereas a 4-methoxyphenyl (B3050149) group (Compound 1f) led to a decrease in activity, highlighting the sensitivity to electronic effects at this position.

Compound ReferenceScaffoldSubstitution at C4Substitution at C6Target KinaseIC₅₀ (nM)
1e Pyrrolo[3,2-c]pyridine4-(3-(Trifluoromethyl)benzamido)HFMS60 nih.gov
1f Pyrrolo[3,2-c]pyridine4-(4-Methoxybenzamido)HFMS510 nih.gov
1r Pyrrolo[3,2-c]pyridine4-(3-(Trifluoromethyl)benzamido)7-FluoroFMS30 nih.gov
10t Pyrrolo[3,2-c]pyridineH6-((4-methoxyphenyl)ethynyl)HeLa Cells120 nih.gov

C5 Position: Substitution at C5 can also be critical. In the development of pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors, placing a pyridine-containing fragment at the C5 position was a key design strategy. mdpi.com

Scaffold Hopping and Isomer Comparative Analysis of Pyrrolopyridine Cores (e.g., pyrrolo[2,3-b] vs [2,3-c] vs [3,2-c])

Scaffold hopping is a powerful strategy in drug design where the core molecular structure is replaced by a bioisosteric equivalent to identify novel chemotypes with improved properties. nih.gov The six possible isomers of pyrrolopyridine (azaindole) provide a rich platform for such exploration. nih.govmdpi.com Each isomer presents a different spatial arrangement of the nitrogen atom and the fused rings, leading to distinct biological profiles.

Pyrrolo[2,3-b]pyridine (7-azaindole): This is perhaps the most studied isomer, forming the core of several approved kinase inhibitors like vemurafenib. nih.gov Derivatives have been developed as potent inhibitors of FGFR, c-Met, and PDE4B. rsc.orgsci-hub.senih.gov The N1-H of the pyrrole and the N7 of the pyridine often form a bidentate hydrogen bond interaction with the hinge region of kinases. sci-hub.se

Pyrrolo[2,3-c]pyridine (6-azaindole): The subject scaffold is less explored than its 7-azaindole (B17877) counterpart but has shown promise. For instance, derivatives have been patented as histamine (B1213489) H3 receptor modulators and reversible proton pump inhibitors. google.comgoogle.com

Pyrrolo[3,4-c]pyridine (2,5-diaza-isoindole): This isomer has been investigated for analgesic, sedative, and antidiabetic activities. nih.govmdpi.com

The choice of isomer significantly impacts the vectoral projection of substituents and the electronic properties of the scaffold, allowing for fine-tuning of target engagement and selectivity. For example, a comparative study on LIMK inhibitors showed a clear preference for a pyrazolo[3,4-c]pyridine core, with regioisomers showing a dramatic drop in potency, underscoring the critical role of the core scaffold's geometry. acs.org

Pyrrolopyridine IsomerCommon NameKey Biological TargetsExample Compounds/Derivatives
Pyrrolo[2,3-b]pyridine 7-AzaindoleB-RAF, FGFR, c-Met, PDE4B nih.govrsc.orgsci-hub.senih.govVemurafenib, Compound 4h (FGFR inhibitor) rsc.org
Pyrrolo[2,3-c]pyridine 6-Azaindole (B1212597)H3 Receptors, Proton Pumps google.comgoogle.comPatented H3 modulators google.com
Pyrrolo[3,2-c]pyridine 5-AzaindoleFMS Kinase, Tubulin nih.govnih.govCompound 1r (FMS inhibitor), Compound 10t (Tubulin inhibitor) nih.govnih.gov
Pyrrolo[3,4-c]pyridine 2,5-Diaza-isoindoleSYK, Analgesic targets nih.govSYK inhibitors nih.gov

Pharmacophore Identification and Lead Optimization Strategies for Pyrrolo[2,3-c]pyridine Derivatives

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For pyrrolo[2,3-c]pyridine derivatives, a typical pharmacophore model, especially for kinase inhibition, would likely include:

A hydrogen bond donor (the pyrrole N-H).

A hydrogen bond acceptor (the pyridine N6).

One or more hydrophobic/aromatic regions corresponding to substituents on the core.

Specific vectors for substituents that can occupy defined pockets in the target's active site.

Computational studies, such as 3D-QSAR and molecular docking, are used to build and refine these models. sci-hub.sersc.org For instance, a pharmacophore model for pyrrolo[2,3-b]pyridine c-Met inhibitors identified the key hydrogen bonds with the kinase hinge region and hydrophobic interactions with specific phenylalanine residues as crucial for potency. sci-hub.se

Lead optimization strategies for pyrrolo[2,3-c]pyridine derivatives would involve:

Hinge-Binding Optimization: Modifying the core or N1-substituents to maximize hydrogen bonding interactions with the target protein's hinge region.

Selectivity Pocket Exploration: Using the C3-bromo group as a synthetic handle to introduce a variety of substituents that can interact with the selectivity pocket of the target kinase, thereby improving potency and selectivity against other kinases.

Physicochemical Property Tuning: Introducing fluorine atoms or other polar groups at positions like C4 or C5 to improve metabolic stability, solubility, and other ADME (absorption, distribution, metabolism, and excretion) properties.

Scaffold Hopping: If a particular scaffold presents insurmountable issues (e.g., poor pharmacokinetics, off-target toxicity), exploring other pyrrolopyridine isomers as alternative scaffolds while retaining key pharmacophoric features. mdpi.com

Through these iterative design, synthesis, and testing cycles, novel pyrrolo[2,3-c]pyridine derivatives like this compound can be optimized into potent and selective clinical candidates.

Biological and Pharmacological Investigations of Pyrrolo 2,3 C Pyridine Scaffolds Mechanism Focused

Enzyme Inhibition Studies of Pyrrolo[2,3-c]pyridine Derivatives

Derivatives of the pyrrolopyridine scaffold have been extensively studied as inhibitors of various enzyme classes, particularly kinases and tubulin. These enzymes are critical regulators of cellular processes, and their dysregulation is implicated in diseases like cancer and inflammation.

A series of 1H-pyrrolo[3,2-c]pyridine derivatives were identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the survival and proliferation of monocytes and macrophages. nih.gov In these studies, compound 1r emerged as a highly potent FMS kinase inhibitor with an IC₅₀ value of 30 nM, demonstrating a 3.2-fold greater potency than the lead compound, KIST101029. nih.gov Other pyrrolopyridine isomers have also shown significant kinase inhibitory activity. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Janus kinases (JAKs), and Traf2 and Nck-interacting kinase (TNIK). imist.marsc.orgresearchgate.net Compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, showed potent activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 7, 9, and 25 nM, respectively. rsc.org Similarly, compound 14c from the same class was identified as a moderately selective JAK3 inhibitor. researchgate.net

Beyond kinases, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization, a key target in anticancer therapy. tandfonline.comnih.gov Compound 10t demonstrated the most potent antiproliferative activities against three cancer cell lines, with IC₅₀ values ranging from 0.12 to 0.21 µM, by inhibiting tubulin polymerization. tandfonline.comnih.gov

CompoundTarget Enzyme/Cell LineIC₅₀ (nM)ScaffoldReference
1r FMS Kinase30Pyrrolo[3,2-c]pyridine nih.gov
1e FMS Kinase60Pyrrolo[3,2-c]pyridine nih.gov
KIST101029 FMS Kinase96Pyrrolo[3,2-c]pyridine nih.gov
4h FGFR17Pyrrolo[2,3-b]pyridine rsc.org
4h FGFR29Pyrrolo[2,3-b]pyridine rsc.org
4h FGFR325Pyrrolo[2,3-b]pyridine rsc.org
10t HeLa (cervical cancer)120Pyrrolo[3,2-c]pyridine nih.gov
10t SGC-7901 (gastric cancer)150Pyrrolo[3,2-c]pyridine nih.gov
10t MCF-7 (breast cancer)210Pyrrolo[3,2-c]pyridine nih.gov
14c JAK37.9Pyrrolo[2,3-b]pyridine researchgate.net
14c JAK1240Pyrrolo[2,3-b]pyridine researchgate.net
14c JAK21400Pyrrolo[2,3-b]pyridine researchgate.net

A variety of biochemical assay methodologies are employed to determine the enzyme inhibitory potential of pyrrolopyridine derivatives. For kinase inhibition studies, common methods include Lanthascreen™ assays and RapidFire mass spectrometry. acs.orgacs.org Lanthascreen assays are fluorescence resonance energy transfer (FRET)-based and measure kinase activity by detecting the phosphorylation of a substrate. This method was used to evaluate pyrrolo[2,3-d]pyrimidine derivatives against Leucine-Rich Repeat Kinase 2 (LRRK2). acs.org

For evaluating tubulin polymerization inhibitors, in vitro tubulin polymerization assays are standard. tandfonline.comnih.gov These assays typically measure the increase in light absorbance or fluorescence as purified tubulin polymerizes into microtubules in the presence or absence of the test compound. The antiproliferative activity of these compounds is often confirmed using cell-based assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability in various cancer cell lines. tandfonline.comnih.gov To investigate anti-inflammatory properties, researchers have used assays to measure the inhibition of cyclooxygenase (COX) enzymes or the reduction of pro-inflammatory stimuli like lipopolysaccharide (LPS) in macrophage cell lines such as RAW 264.7. nih.govtandfonline.com

Molecular modeling and docking studies are crucial for elucidating whether a compound binds to the active site or an allosteric site of an enzyme. Most pyrrolopyridine-based kinase inhibitors are designed to target the ATP-binding site of the kinase domain, acting as competitive inhibitors. For example, docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives revealed that these compounds form hydrogen bond interactions with the hinge region of the ATP-binding site in JAK3. researchgate.net The pyrrolo[2,3-b]pyridine ring mimics the purine (B94841) scaffold of ATP, facilitating this interaction. researchgate.netwikipedia.org

Similarly, studies on 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors showed that they bind to the colchicine-binding site on β-tubulin. tandfonline.comnih.gov Molecular modeling suggested that compound 10t forms hydrogen bonds with key residues such as Thrα179 and Asnβ349 within this site, thereby inhibiting microtubule assembly. tandfonline.com In contrast to active site binders, allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that modulates the enzyme's activity. While much of the research on pyrrolopyridines focuses on active site inhibition, the development of allosteric modulators remains an area of interest for achieving greater selectivity. acs.org

Receptor Binding Affinity Studies for Pyrrolo[2,3-c]pyridine Analogs

The versatility of the pyrrolopyridine scaffold extends to its ability to interact with various receptors. For example, certain pyrrolo[3,4-c]pyridine derivatives have been investigated as agonists for G-protein coupled receptors (GPCRs), such as GPR119, a target for type 2 diabetes. nih.gov The most active derivative in one study, 8a , exhibited an EC₅₀ of 0.016 µM in a human GPR119 cAMP assay. nih.gov

Other studies have focused on receptor tyrosine kinases, which are key targets in oncology. Pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as FMS kinase. nih.govnih.gov Compound 12b , a pyrrolo[2,3-d]pyrimidine analog, emerged as a potent CSF1R inhibitor with low nanomolar enzymatic activity. nih.gov Additionally, 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as inhibitors targeting the Traf2 and Nck-interacting kinase (TNIK), a receptor implicated in colorectal cancer. imist.maimist.ma

Cellular Pathway Modulation and Signal Transduction Analysis by Pyrrolo[2,3-c]pyridine Derivatives

Pyrrolopyridine derivatives exert their cellular effects by modulating key signaling pathways. Kinase inhibitors based on this scaffold can block downstream signaling cascades crucial for cell survival, proliferation, and migration. For instance, FGFR inhibitors bearing the 1H-pyrrolo[2,3-b]pyridine core block the abnormal activation of the FGFR signaling pathway, which is vital for various tumors. rsc.org This inhibition leads to the suppression of cancer cell proliferation and the induction of apoptosis. rsc.org

Similarly, JAK inhibitors interrupt the JAK-STAT signaling pathway. wikipedia.org Cytokines activate receptors that rely on JAKs for signal transduction; inhibition of JAKs thus blocks the phosphorylation of these receptors and the subsequent recruitment of STAT transcription factors, which prevents the transcription of target genes involved in the immune response. wikipedia.org

In the context of anticancer activity, tubulin-targeting 1H-pyrrolo[3,2-c]pyridines disrupt microtubule dynamics. tandfonline.com This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis, as demonstrated by cell cycle analyses and immunostaining assays. tandfonline.com

Target Identification and Validation for Pyrrolo[2,3-c]pyridine Compounds

The process of identifying and validating biological targets for pyrrolopyridine compounds often begins with high-throughput screening of compound libraries against specific targets or cell lines. Initial hits are then optimized through structure-activity relationship (SAR) studies. For example, a 1H-pyrrolo[2,3-b]pyridine derivative was identified as an initial template compound showing JAK inhibitory activity, which was then optimized to enhance its potency and selectivity for JAK3. researchgate.net

Target validation often involves testing potent compounds against a broad panel of related enzymes to assess selectivity. A highly selective FMS kinase inhibitor, compound 1r , was tested against a panel of 40 kinases and showed significant selectivity for FMS. nih.gov Further validation is achieved through cellular assays using cell lines that overexpress the target protein or are known to be dependent on the target's signaling pathway for survival. nih.gov Molecular docking and modeling studies also play a crucial role in validating the interaction between the compound and its proposed target binding site. imist.maresearchgate.net

Studies on Specific Biological Activities (e.g., Anticancer, Antimicrobial, Anti-inflammatory, Neuroprotective) at a Molecular or Cellular Level

The diverse biological activities of pyrrolopyridine derivatives have been investigated at the molecular and cellular levels, revealing their potential as therapeutic agents for a range of diseases.

Anticancer Activity: The anticancer properties of pyrrolopyridines are primarily linked to their ability to inhibit key enzymes like kinases and tubulin. By targeting kinases such as FMS, FGFR, and JAK, these compounds can halt the uncontrolled proliferation of cancer cells. nih.govrsc.orgresearchgate.net For example, FMS kinase is over-expressed in ovarian, prostate, and breast cancers. nih.gov Pyrrolo[3,2-c]pyridine derivatives that inhibit FMS kinase have shown potent antiproliferative activity against cell lines from these cancers. nih.gov Other derivatives that act as tubulin polymerization inhibitors disrupt the cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells. tandfonline.comnih.gov

CompoundCancer Cell LineActivityIC₅₀ (µM)Reference
1r Ovarian, Prostate, BreastAntiproliferative0.15 - 1.78 nih.gov
4h 4T1 (Breast Cancer)Proliferation Inhibition, Apoptosis InductionNot specified rsc.org
10t HeLa (Cervical Cancer)Antiproliferative0.12 tandfonline.comnih.gov
10t SGC-7901 (Gastric Cancer)Antiproliferative0.15 tandfonline.comnih.gov
10t MCF-7 (Breast Cancer)Antiproliferative0.21 tandfonline.comnih.gov

Antimicrobial Activity: Some pyrrolopyridine derivatives have shown promise as antimicrobial agents. Specifically, pyrrolo[3,4-c]pyridine derivatives have been investigated as potential treatments for tuberculosis. nih.govmdpi.com These compounds act by inhibiting the InhA enzyme (enoyl-acyl carrier protein reductase) from Mycobacterium tuberculosis, which is a key enzyme in the biosynthesis of mycolic acids, an essential component of the bacterial cell wall. nih.govmdpi.com

Anti-inflammatory Activity: The anti-inflammatory effects of pyrrolopyridines are often mediated through the inhibition of enzymes like COX-2 and kinases involved in inflammatory signaling. tandfonline.comnih.gov Derivatives of the pyrrolopyrimidine scaffold have shown the ability to inhibit COX-2, a key enzyme in the inflammatory response. tandfonline.comnih.gov Furthermore, the inhibition of FMS kinase by pyrrolo[3,2-c]pyridines is relevant for treating inflammatory disorders like rheumatoid arthritis, where the kinase is over-expressed. nih.gov Compound 1r showed a potent anti-inflammatory effect against bone marrow-derived macrophages. nih.gov Inhibition of the JAK-STAT pathway also represents a key mechanism for controlling inflammation by blocking pro-inflammatory cytokine signaling. researchgate.netwikipedia.org

Neuroprotective Activity: Certain pyrrolopyrimidine analogs have demonstrated neuroprotective effects. The antioxidant pyrrolopyrimidine U-104067F was shown to be effective in a rat model of neurodegeneration induced by 3-acetylpyridine. nih.gov The compound significantly attenuated the reduction in cerebellar cGMP and ATP and prevented the loss of motor coordination, suggesting a protective effect on neuronal cells. nih.gov

Ligand-Protein Interaction Profiling for Pyrrolo[2,3-c]pyridine-Based Compounds

The biological activity of pyrrolo[2,3-c]pyridine derivatives is intrinsically linked to their ability to bind with high affinity and specificity to protein targets, thereby modulating their function. A significant area of investigation for this scaffold has been in the realm of protein kinase inhibition, a critical strategy in oncology and inflammation research.

Derivatives of the closely related pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against FMS kinase (CSF-1R), a key player in the proliferation and survival of monocytes and macrophages. In a study of eighteen such derivatives, compounds 1e and 1r emerged as the most potent inhibitors, with IC50 values of 60 nM and 30 nM, respectively. nih.govtandfonline.com Notably, compound 1r exhibited high selectivity for FMS kinase when screened against a panel of 40 different kinases, with an inhibition of 81% at a 1 µM concentration. nih.gov Its inhibitory action against other kinases like FLT3 (D835Y) and c-MET was significantly lower, at 42% and 40% respectively, underscoring its selectivity. nih.gov

The pyrrolo[2,3-b]pyridine scaffold, another isomer, has been successfully employed in the development of inhibitors for cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFRs). A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was identified as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM. acs.org This compound was found to indirectly inhibit β-catenin activity, a crucial component of the WNT signaling pathway implicated in colorectal cancer. acs.org In the context of FGFR inhibition, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated, with compound 4h showing impressive potency against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. nih.gov

Furthermore, the versatility of the pyrrolopyridine core is highlighted by the development of a pyrrolo[3,2-c]pyridine analog (24 ) of a known Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. This analog maintained significant potency with a cKi of 2 nM, demonstrating that the pyrrolopyridine scaffold can effectively mimic the binding interactions of the original pyrazolo[3,4-d]pyrimidine core. acs.org Similarly, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDK2/cyclin A2, with compound 4 exhibiting an IC50 of 0.24 µM, which is more potent than the reference compound roscovitine. nih.gov

These examples underscore the utility of the pyrrolopyridine scaffold in designing specific and potent inhibitors of various protein kinases through carefully tailored ligand-protein interactions. The electronic properties conferred by the nitrogen atom in the pyridine (B92270) ring, combined with the potential for diverse substitutions on both the pyrrole (B145914) and pyridine moieties, allow for the fine-tuning of binding affinities and selectivity profiles.

Interactive Data Table: Kinase Inhibitory Activity of Pyrrolopyridine Analogs

Compound IDPyrrolopyridine ScaffoldTarget KinaseIC50 (nM)Source
1e Pyrrolo[3,2-c]pyridineFMS60 nih.govtandfonline.com
1r Pyrrolo[3,2-c]pyridineFMS30 nih.govtandfonline.com
22 Pyrrolo[2,3-b]pyridineCDK848.6 acs.org
4h Pyrrolo[2,3-b]pyridineFGFR17 nih.gov
4h Pyrrolo[2,3-b]pyridineFGFR29 nih.gov
4h Pyrrolo[2,3-b]pyridineFGFR325 nih.gov
24 Pyrrolo[3,2-c]pyridineLRRK2 (G2019S)2 (cKi) acs.org
4 Pyrazolo[3,4-b]pyridineCDK2/cyclin A2240 nih.gov

Cellular Uptake and Transport Mechanisms of Pyrrolo[2,3-c]pyridine Analogs

For certain pyrrolopyrimidine analogs, which share structural similarities with pyrrolopyridines, cellular uptake has been shown to be mediated by specific transporter proteins. For instance, 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates are selectively taken up by high-affinity folate receptors (FRs) and the proton-coupled folate transporter (PCFT). nih.gov This active transport mechanism allows for the accumulation of the compounds within tumor cells that overexpress these transporters.

In a broader context, the cellular uptake of small molecules can occur through various mechanisms, including passive diffusion and a variety of carrier-mediated transport processes. The physicochemical properties of the molecule, such as its lipophilicity, size, and charge, play a crucial role in determining the predominant uptake pathway. For instance, studies on fluorescent derivatives of the indole (B1671886) alkaloid teleocidin suggested that hydrophobicity was a key determinant of their cellular uptake, rather than their biological activity. nih.gov

The introduction of fluorine atoms, as in 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, can significantly alter the lipophilicity and electrostatic profile of a molecule, which in turn can influence its membrane permeability and interaction with transport proteins. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and, in some cases, to modulate cellular uptake.

Furthermore, some pyrrolo[3,4-c]pyridine derivatives have been described as antidiabetic agents that stimulate glucose uptake into muscle and fat cells. nih.gov While the precise mechanism was not fully elucidated in the referenced overview, this suggests an interaction with cellular transport systems, possibly related to glucose transporters.

It is also important to consider that once inside the cell, the journey of these compounds is not over. They must navigate the intracellular environment to reach their target. The investigation of the intracellular fate of nanoparticles, for example, has shown that they are often taken up via endocytosis and can be trafficked to various organelles, such as lysosomes. nih.gov While not directly comparable, this highlights the complexity of intracellular transport that small molecules like pyrrolopyridine derivatives must also undergo.

Applications in Chemical Biology and Drug Discovery

Development of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine as Chemical Probes for Biological Systems

While direct studies on the use of This compound as a chemical probe are not extensively documented, the broader class of pyrrolopyridine derivatives holds potential for such applications. Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The pyrrolopyridine scaffold can be functionalized to incorporate reporter tags or reactive groups, enabling the identification and characterization of protein targets. For instance, the development of highly selective inhibitors, such as those for LIMK1/2 based on a tetrahydropyrazolopyridinone scaffold, can serve as chemical probes to investigate the roles of these kinases in cellular processes. acs.org The design of such specific inhibitors often starts from a privileged scaffold like pyrrolopyridine.

Contribution of Pyrrolo[2,3-c]pyridine Derivatives to Lead Compound Identification and Optimization

The pyrrolo[2,3-c]pyridine scaffold has been instrumental in the identification and optimization of lead compounds for various therapeutic targets. A notable example is the development of inhibitors for FMS kinase, a receptor tyrosine kinase implicated in cancer and inflammatory disorders. nih.gov A series of diarylamides and diarylureas possessing a pyrrolo[3,2-c]pyridine scaffold were evaluated, leading to the identification of a compound that was 3.2 times more potent than the initial lead compound, KIST101029. nih.gov This optimization highlights the role of the pyrrolopyridine core in establishing potent and selective inhibitors.

Similarly, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of fibroblast growth factor receptors (FGFRs), which are attractive targets for cancer therapy. rsc.org One such derivative, compound 4h , demonstrated potent inhibitory activity against several FGFRs and inhibited the proliferation of breast cancer cells in vitro. rsc.org These examples underscore the value of the pyrrolopyridine scaffold in generating promising lead compounds for further development.

Fragment-Based Drug Design Initiatives Utilizing Pyrrolo[2,3-c]pyridine Scaffolds

Fragment-based drug design (FBDD) is a powerful strategy for identifying novel drug candidates by screening small, low-complexity molecules (fragments) that bind to a biological target. The pyrrolo[2,3-c]pyridine scaffold is well-suited for FBDD due to its relatively small size and its ability to be readily modified.

In the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease, fragment screening identified several hits, including purines and pyrazolo[3,4-d]pyrimidines. acs.org Subsequent optimization, guided by substructure and similarity-based searches, led to the identification of potent pyrrolo[2,3-d]pyrimidines. acs.org This process, which involves elaborating on initial fragment hits, demonstrates the utility of related heterocyclic scaffolds in FBDD and suggests the potential of the pyrrolo[2,3-c]pyridine core in similar initiatives.

Role of Pyrrolo[2,3-c]pyridines in Developing New Therapeutic Agents

The pyrrolo[2,3-c]pyridine scaffold is a key component in a variety of emerging therapeutic agents, particularly in the area of oncology. Derivatives of this scaffold have been explored as inhibitors of multiple protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

For instance, pyrrolo[2,3-b]pyridine derivatives have been designed as inhibitors of c-Met kinase, a receptor tyrosine kinase involved in tumor growth and metastasis. nih.gov A series of these derivatives bearing a 1,2,3-triazole moiety showed potent c-Met inhibitory activity, with one compound exhibiting an IC50 value of 1.68 nM. nih.gov

Furthermore, a novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent and selective type II inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key oncogene in colorectal cancer. acs.org This compound demonstrated significant tumor growth inhibition in in-vivo models. acs.org

The versatility of the pyrrolopyridine scaffold is further illustrated by its use in developing inhibitors for Glycogen Synthase Kinase 3β (GSK-3β), a target for Alzheimer's disease. nih.gov A rationally designed pyrrolo[2,3-b]pyridine-based inhibitor showed potent GSK-3β inhibition with an IC50 of 0.35 nM. nih.gov

The table below summarizes the inhibitory activities of some pyrrolopyridine derivatives against various kinases.

Compound/Derivative ClassTarget KinaseIC50 (nM)Reference
Pyrrolo[3,2-c]pyridine derivative 1r FMS Kinase30 nih.gov
Pyrrolo[2,3-b]pyridine derivative 4h FGFR17 rsc.org
Pyrrolo[2,3-b]pyridine derivative 4h FGFR29 rsc.org
Pyrrolo[2,3-b]pyridine derivative 4h FGFR325 rsc.org
Pyrrolo[2,3-b]pyridine derivative with 1,2,3-triazolec-Met1.68 nih.gov
1H-Pyrrolo[2,3-b]pyridine derivative 22 CDK848.6 acs.org
Pyrrolo[2,3-b]pyridine-based inhibitor S01 GSK-3β0.35 nih.gov

These findings highlight the significant role of the pyrrolo[2,3-c]pyridine scaffold and its isomers in the development of novel therapeutic agents for a range of diseases.

Future Research Directions and Outlook for 3 Bromo 4 Fluoro 1h Pyrrolo 2,3 C Pyridine

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The future of drug discovery is intrinsically linked to the development of efficient and sustainable synthetic methodologies. For 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, current synthetic strategies, while effective, offer room for improvement. A known pathway involves the reaction of 5-fluoro-2-hydroxy-3-nitropyridine (B150303) with vinylmagnesium bromide. chemicalbook.com General synthetic approaches for the broader pyrrolo[2,3-c]pyridine class include the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or, conversely, constructing the pyridine ring onto a pyrrole precursor. nbuv.gov.ua

Future research should focus on the development of more streamlined and environmentally benign synthetic routes. This could involve:

Catalytic Methods: Exploring novel transition-metal-catalyzed cross-coupling reactions or C-H activation strategies could provide more direct and atom-economical routes to the core scaffold and its derivatives. Copper-catalyzed reactions, for instance, have shown promise in the synthesis of other functionalized pyrroles and pyridines. rsc.org

Flow Chemistry: The implementation of continuous flow technologies can offer improved control over reaction parameters, leading to higher yields, better purity profiles, and enhanced safety for potentially hazardous reactions.

Greener Solvents and Reagents: Investigating the use of bio-based solvents, water, or supercritical fluids as reaction media, along with the use of less toxic and more sustainable reagents, will be crucial for aligning the synthesis with green chemistry principles.

A comparative table of potential synthetic strategies is presented below:

Synthetic Approach Potential Advantages Potential Challenges
Bartoli Indole (B1671886) Synthesis Utilizes readily available nitro-pyridines.Can require stoichiometric amounts of Grignard reagents.
Fischer Indole Synthesis A classic and well-established method.May require harsh acidic conditions and high temperatures.
Palladium-Catalyzed Annulation High functional group tolerance and regioselectivity.Catalyst cost and removal from the final product.
Photoredox Catalysis Mild reaction conditions and unique reactivity.Requires specialized equipment and photosensitizers.

Advanced Functionalization and Scaffold Diversification Strategies

The bromine atom at the 3-position and the fluorine atom at the 4-position of this compound are key handles for structural modification and scaffold diversification. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring, while the bromo-substituent is a versatile site for cross-coupling reactions.

Future diversification strategies should explore:

Cross-Coupling Reactions: Extensive use of Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions at the C3-position will allow for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, and amino moieties. nih.gov These modifications can profoundly impact the compound's biological activity and pharmacokinetic properties.

C-H Functionalization: Direct functionalization of the pyrrole and pyridine rings at other positions would provide access to novel derivatives that are not easily accessible through traditional methods. This approach is highly atom-economical.

Scaffold Hopping: Utilizing the core this compound scaffold as a template, "scaffold hopping" can be employed to generate related but structurally distinct heterocyclic systems. nih.gov This could involve ring-closing metathesis, multi-component reactions, or other ring-transformation strategies. For example, pyrrolo[2,3-d]pyrimidine analogs have been synthesized using a scaffold-hopping approach from related pyridine-based precursors. nih.gov

Bioisosteric Replacement: The fluorine atom can be replaced with other functional groups to fine-tune the electronic properties and metabolic stability of the molecule. Similarly, the pyrrole nitrogen can be substituted to explore different interaction patterns with biological targets.

A table of potential functionalization reactions is presented below:

Reaction Type Position Introduced Moiety Potential Impact
Suzuki-Miyaura CouplingC3Aryl, HeteroarylModulate steric and electronic properties, explore new binding pockets.
Buchwald-Hartwig AminationC3AminesIntroduce hydrogen bond donors/acceptors, improve solubility.
Sonogashira CouplingC3AlkynesProvide rigid linkers for further functionalization.
Nucleophilic Aromatic SubstitutionC4Amines, AlkoxidesModulate electronic properties and hydrogen bonding capacity.

Deeper Mechanistic Understanding of Biological Interactions

While the broader class of pyrrolopyridines has been investigated for various biological activities, including anticancer and anti-inflammatory effects, the specific biological targets and mechanisms of action of this compound and its derivatives remain largely unexplored. researchgate.netnih.govmdpi.com Related pyrrolo[2,3-b]pyridine derivatives have shown activity as inhibitors of fibroblast growth factor receptor (FGFR) and phosphodiesterase 4B (PDE4B). nih.govrsc.org

Future research in this area should focus on:

Target Identification and Validation: Employing techniques such as chemical proteomics, affinity chromatography, and computational target prediction to identify the specific protein targets of active derivatives.

Enzymatic and Cellular Assays: Once potential targets are identified, a battery of in vitro enzymatic and cell-based assays will be necessary to confirm the inhibitory activity and elucidate the mode of action.

Structural Biology: Co-crystallization of active compounds with their target proteins or the use of advanced techniques like cryo-electron microscopy (cryo-EM) will provide detailed insights into the binding mode at the atomic level. This information is invaluable for structure-based drug design.

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies in relevant animal models will be essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds and to correlate their pharmacokinetic profiles with their pharmacodynamic effects.

Integration of Artificial Intelligence and Machine Learning in Pyrrolo[2,3-c]pyridine Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process by enabling rapid analysis of large datasets and the prediction of molecular properties. nih.govnih.govijettjournal.org For the this compound scaffold, AI and ML can be leveraged in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a library of derivatives and testing their biological activity, QSAR models can be developed to correlate specific structural features with activity. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov

De Novo Drug Design: Generative AI models can be trained on existing libraries of active molecules to design novel pyrrolo[2,3-c]pyridine derivatives with desired properties. These models can explore a vast chemical space to identify synthetically accessible compounds with high predicted activity and favorable ADME profiles.

Virtual Screening: Large virtual libraries of pyrrolo[2,3-c]pyridine derivatives can be screened against the three-dimensional structures of biological targets using molecular docking and scoring functions enhanced by machine learning. researchgate.net This can significantly accelerate the identification of initial hit compounds.

Prediction of Physicochemical and ADMET Properties: Machine learning models can be trained to predict key drug-like properties such as solubility, permeability, metabolic stability, and potential toxicity. researchgate.net This allows for the early-stage filtering of compounds that are likely to fail in later stages of development, thereby saving time and resources.

The application of these computational tools will undoubtedly accelerate the exploration of the chemical space around the this compound scaffold and enhance the probability of discovering novel drug candidates.

Q & A

Q. What are the key synthetic routes for preparing 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves halogenation and functionalization of the pyrrolo[2,3-c]pyridine core. A common approach includes bromination using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0°C to room temperature) to avoid over-bromination . Subsequent fluorination may employ agents like Selectfluor or KF in polar solvents (DMF, DMSO). For example, demonstrates a multi-step protocol involving heating with anhydrous hydrazine followed by bromination and purification via silica gel chromatography (29% yield). Optimizing stoichiometry, solvent choice (e.g., THF for inert conditions), and catalyst selection (e.g., Pd for cross-coupling) can improve yields .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substitution patterns. For instance, aromatic protons in the pyrrolo-pyridine core resonate between δ 8.5–9.0 ppm, while bromine and fluorine substituents induce distinct deshielding effects .
  • LC-MS/HPLC : Used to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 225.04 for the bromo-fluoro derivative) and purity (>95%) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry for complex derivatives, as shown in for triazole-substituted analogs .

Q. How does the reactivity of this compound compare to other halogenated pyrrolopyridines in cross-coupling reactions?

The bromine atom at position 3 is highly reactive in Suzuki-Miyaura couplings, enabling aryl/heteroaryl boronic acid substitutions (e.g., with 4-trifluoromethylphenylboronic acid, 87% yield ). Fluorine at position 4 acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbons for nucleophilic aromatic substitution. This contrasts with chloro analogs, which require harsher conditions (e.g., higher Pd catalyst loading) due to weaker C-Cl bond activation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of this compound?

Regioselectivity issues arise during electrophilic substitution due to the electron-deficient pyrrolopyridine core. Directed ortho-metalation (DoM) using directing groups (e.g., sulfonyl or Boc) can guide substitutions to specific positions. For example, describes tosyl-protected derivatives that direct reactions to the C-5 position . Alternatively, computational modeling (DFT) predicts reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. How do structural modifications (e.g., sulfonation, trifluoromethylation) impact the biological activity of this compound derivatives?

Adding a sulfonyl group (e.g., toluene-4-sulfonyl) enhances solubility and pharmacokinetic properties, as seen in , where sulfonated analogs showed improved kinase inhibition . Trifluoromethylation at position 5 increases metabolic stability and binding affinity to hydrophobic enzyme pockets, as demonstrated in for trifluoromethyl-substituted derivatives . SAR studies in highlight that bulkier substituents at C-3 reduce off-target effects in anticancer assays .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Discrepancies often stem from variations in assay conditions (e.g., cell lines, IC50 measurement protocols) or impurities in test compounds. For example, reports anti-inflammatory activity in murine models, while other studies note cytotoxicity at higher doses. Rigorous purity validation (HPLC >98%) and dose-response curve replication are critical. Meta-analyses of substituent effects (e.g., halogen size, electron-withdrawing groups) can reconcile conflicting data by identifying activity cliffs .

Q. What methodologies enable late-stage diversification of this compound for targeted drug discovery?

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties at the bromine site, as shown in for benzyl-triazole derivatives .
  • Buchwald-Hartwig Amination : Coupling with aryl amines (e.g., 3-chloro-4-fluoroaniline) generates amine-linked analogs with enhanced kinase inhibition (70% yield, ) .
  • Photoredox Catalysis : Enables C-H functionalization under mild conditions, avoiding pre-functionalization .

Methodological Considerations

Q. How should researchers design control experiments to validate the role of this compound in observed biological effects?

  • Use isosteric analogs (e.g., 4-chloro or unsubstituted pyrrolopyridines) to isolate the contribution of bromine/fluorine.
  • Perform competitive binding assays with known inhibitors (e.g., staurosporine for kinase studies) to confirm target engagement .
  • Include scaffold-hopping studies to assess whether activity is scaffold-dependent or substituent-specific .

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